molecular formula C13H7Cl3N2 B13689219 6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine

6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine

Cat. No.: B13689219
M. Wt: 297.6 g/mol
InChI Key: OVTXJPFDHATARO-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dichlorophenyl group and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-chloro-3-formylpyridine in the presence of a base, such as potassium carbonate, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H7Cl3N2

Molecular Weight

297.6 g/mol

IUPAC Name

6-chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Cl3N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H

InChI Key

OVTXJPFDHATARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Cl)Cl)Cl

Origin of Product

United States

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